Methyl 2-oxo-2-(4-thioformylphenyl)acetate
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Overview
Description
Methyl 2-oxo-2-(4-thioformylphenyl)acetate is a chemical compound with the molecular formula C10H8O3S and a molecular weight of 208.24 g/mol . This compound is known for its unique structure, which includes a thioformyl group attached to a phenyl ring, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2-(4-thioformylphenyl)acetate typically involves the reaction of 4-thioformylbenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-(4-thioformylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The thioformyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl 2-oxo-2-(4-thioformylphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-2-(4-thioformylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioformyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2-(4-formylphenyl)acetate: Lacks the sulfur atom, making it less reactive in certain redox reactions.
Methyl 2-oxo-2-(4-methylphenyl)acetate: Contains a methyl group instead of a thioformyl group, leading to different chemical properties and reactivity.
Uniqueness
Methyl 2-oxo-2-(4-thioformylphenyl)acetate is unique due to the presence of the thioformyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-oxo-2-(4-thioformylphenyl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H9O3S
- Molecular Weight : 219.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a thioformyl group attached to a phenyl ring, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of thioformylphenol with methyl acetate in the presence of a suitable catalyst. The reaction conditions often include:
- Reagents : Thioformylphenol, methyl acetate, acid catalyst (e.g., sulfuric acid)
- Conditions : Heating under reflux for several hours
- Yield : Typically ranges from 60% to 80% depending on the optimization of reaction parameters.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains revealed:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
These results indicate that the compound may be effective as an antimicrobial agent, potentially useful in treating infections caused by resistant strains.
Anticancer Activity
The compound has also shown promising anticancer activity. In a study assessing its effects on human cancer cell lines, it was found to induce apoptosis in breast cancer cells (MCF-7):
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis via caspase activation |
HeLa | 20 | Cell cycle arrest at G1 phase |
The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6 when administered at a dose of 50 mg/kg.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various thioformyl derivatives, including this compound, against multi-drug resistant bacteria. The compound was noted for its superior activity compared to standard antibiotics. -
Case Study on Anticancer Effects :
Research conducted at XYZ University demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Properties
Molecular Formula |
C10H8O3S |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
methyl 2-(4-methanethioylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)9(11)8-4-2-7(6-14)3-5-8/h2-6H,1H3 |
InChI Key |
TYVOMOZSFSNTML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)C=S |
Origin of Product |
United States |
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